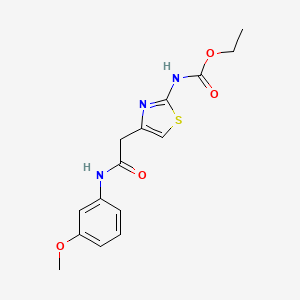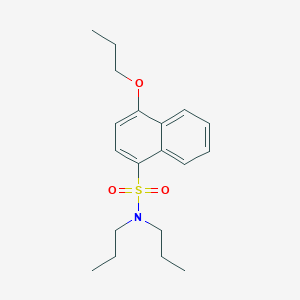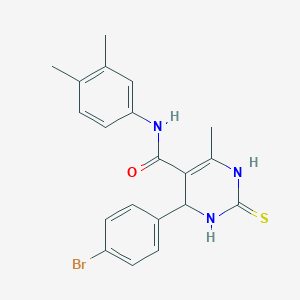![molecular formula C16H16N6O2 B2671983 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 2034511-75-4](/img/structure/B2671983.png)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a compound of significant interest due to its complex structure and potential applications in various scientific fields, such as chemistry, biology, and medicine. The compound features a benzo[d][1,2,3]triazole ring system, a carboxamide functional group, and a cyclopropyl-containing pyrimidinyl group, which collectively contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves a multi-step process, starting with the preparation of key intermediates. One approach begins with the synthesis of the 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate through cyclization reactions. This intermediate is then reacted with an appropriate benzo[d][1,2,3]triazole derivative to form the final compound. Reaction conditions often include the use of catalysts, controlled temperatures, and solvent systems to optimize yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve the scaling up of the laboratory synthesis procedures. This can include the use of high-efficiency reactors, continuous flow systems, and automation to ensure consistent product quality and higher production volumes. Specific details of industrial production methods are proprietary to manufacturing companies.
化学反応の分析
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : This reaction can introduce oxygen-containing functional groups.
Reduction: : Useful for modifying the compound's electronic properties.
Common Reagents and Conditions
Typical reagents and conditions for these reactions may include:
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Use of electrophiles or nucleophiles in organic solvents with catalysts like palladium on carbon or triflates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may produce alcohols, ketones, or carboxylic acids. Reduction can yield amines or alcohols, and substitution reactions might introduce a wide variety of new functional groups.
科学的研究の応用
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide has a range of scientific research applications:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, and in studies of reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in protein binding studies.
Medicine: : Explored for its therapeutic potential in treating diseases, possibly acting as a drug candidate for conditions requiring modulation of specific biological pathways.
Industry: : May be used in the development of new materials or as a part of chemical sensors.
作用機序
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is closely related to its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with DNA/RNA synthesis.
類似化合物との比較
Compared to other compounds with similar structures, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide stands out due to its unique combination of functional groups and ring systems. Similar compounds might include:
N-(2-(4-chloropyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide: : Differing by the presence of a chlorine atom instead of a cyclopropyl group.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide: : Featuring a methyl group instead of a cyclopropyl group.
This compound's uniqueness lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable subject for research and application.
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15-8-13(10-1-2-10)18-9-22(15)6-5-17-16(24)11-3-4-12-14(7-11)20-21-19-12/h3-4,7-10H,1-2,5-6H2,(H,17,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDMTLMIKMFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)


![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2671916.png)
![acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride](/img/structure/B2671917.png)



![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)
![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)
